2-Methyl-4-(2-naphthyloxy)aniline
Description
2-Methyl-4-(2-naphthyloxy)aniline is an aniline derivative featuring a methyl group at the 2-position and a 2-naphthyloxy substituent at the 4-position of the benzene ring. This compound is of interest in organic synthesis and materials science due to its aromatic and electron-rich structure, which may enable applications in dyes, ligands, or pharmaceutical intermediates.
Properties
IUPAC Name |
2-methyl-4-naphthalen-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-10-15(8-9-17(12)18)19-16-7-6-13-4-2-3-5-14(13)11-16/h2-11H,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSFHVUOMHXLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC3=CC=CC=C3C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(2-naphthyloxy)aniline typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction of Nitro Group: The nitro group in 2-nitronaphthalene is reduced to form 2-naphthylamine.
Formation of Naphthyloxy Group: 2-naphthylamine is reacted with an appropriate halogenated compound to form the naphthyloxy group.
Coupling with 2-Methylaniline: The naphthyloxy compound is then coupled with 2-methylaniline under suitable conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by coupling reactions using catalysts to enhance yield and purity. The specific conditions, such as temperature, pressure, and solvents, are optimized to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted aniline and naphthalene derivatives.
Scientific Research Applications
2-Methyl-4-(2-naphthyloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-naphthyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 2-Methyl-4-(2-naphthyloxy)aniline and its analogs:
| Compound Name | CAS Number | Substituent at 4-Position | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Not Provided | 2-Naphthyloxy | ~265.3 (estimated) | Ether, aromatic amine |
| 2-Methyl-4-(pyridin-3-yloxy)aniline | 332013-52-2 | Pyridin-3-yloxy | 200.24 | Ether, aromatic amine |
| 2-Methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline | 1155908-51-2 | 1-Methylimidazole-2-sulfanyl | 219.30 | Thioether, aromatic amine |
| 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | Not Provided | 4-Methylpiperazin-1-yl | ~235.3 (estimated) | Secondary amine, piperazine |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-naphthyloxy group (electron-donating via resonance) contrasts with pyridinyloxy (electron-withdrawing due to the pyridine ring’s electronegativity) . This difference impacts reactivity in electrophilic substitution reactions.
- Heterocyclic vs. Aromatic Substituents : The imidazole sulfanyl group introduces sulfur, which may enhance coordination properties for metal complexes, while the piperazinyl group is common in bioactive molecules due to its basicity and solubility .
Biological Activity
2-Methyl-4-(2-naphthyloxy)aniline, also known by its chemical formula C18H17NO, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with aniline under controlled conditions. The process can be summarized as follows:
- Starting Materials : Naphthalene-2-ol and an appropriate aniline derivative.
- Reagents : Common reagents include potassium hydroxide and chloromethyloxirane.
- Conditions : The reaction is usually conducted in a solvent such as ethanol at elevated temperatures.
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. In a study utilizing the ABTS radical cation decolorization assay, the compound demonstrated a notable ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential utility in developing antimicrobial agents .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth, thereby exerting its antimicrobial effects.
- Radical Scavenging : Its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals, which is crucial in protecting cellular components from oxidative damage .
Case Studies
- Antioxidant Studies : A study published in 2023 examined the antioxidant activity of various naphthalene derivatives, including this compound. The results indicated that this compound had a higher antioxidant capacity compared to other synthesized derivatives .
- Antimicrobial Efficacy : Another study reported the synthesis of several naphthylamine derivatives, including this compound, which were tested against clinical isolates of bacteria. The findings showed that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H17NO |
| Molecular Weight | 263.33 g/mol |
| Antioxidant Activity (ABTS) | IC50 = 45 µM |
| Minimum Inhibitory Concentration (MIC) | 32 µg/mL against S. aureus |
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-4-(2-naphthyloxy)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution between 2-methyl-4-aminophenol and 2-naphthol derivatives. Key reagents include potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as a solvent, heated to 80–100°C for 12–24 hours. Yield optimization requires strict control of stoichiometric ratios (e.g., 1:1.2 molar ratio of phenol to halide) and inert atmospheres to prevent oxidation of the amine group. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from byproducts like unreacted naphthol or dimerized species .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substitution patterns. The amine proton (~5 ppm) and naphthyl aromatic protons (7–8.5 ppm) are diagnostic.
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion [M+H]⁺ and fragmentation patterns to verify purity.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gaps) and optimize geometry for crystallography .
Advanced Research Questions
Q. What biochemical pathways are potentially modulated by this compound, and how can in vitro assays elucidate its mechanism of action?
- Methodological Answer :
- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding partners. For example, aniline derivatives often interact with cytochrome P450 enzymes or kinases .
- Pathway Analysis : Employ luciferase-based reporter assays or Western blotting to assess downstream signaling (e.g., NF-κB or MAPK pathways). Dose-response curves (0.1–100 µM) and time-course experiments (0–48 hours) identify dynamic effects.
- Case Study : Analogous compounds (e.g., 4-isopropyl anilines) show antimicrobial activity at MIC values of 16–64 µg/mL against Gram-positive bacteria, suggesting potential bioactivity .
Q. How do experimental parameters (e.g., solvent polarity, temperature) lead to contradictory data in reactivity studies?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in substitution reactions, while protic solvents (e.g., ethanol) may protonate the amine, reducing nucleophilicity. Conflicting reports on reaction rates often stem from solvent choice .
- Temperature : Elevated temperatures (>100°C) can promote side reactions (e.g., oxidation to quinones), whereas lower temperatures (<60°C) may stall reactivity. Thermostated reactors with real-time monitoring (e.g., in situ IR) mitigate variability .
Q. What advanced analytical techniques resolve structural ambiguities or impurities in this compound?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with QTOF-MS detect trace impurities (e.g., regioisomers) at ppm levels. For example, LC-QTOF-MS identified perfluoroalkyl analogs in biological matrices with >90% accuracy .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond-length discrepancies (e.g., C-N vs. C-O bonds). High-resolution data (≤1.0 Å) are essential for unambiguous assignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
